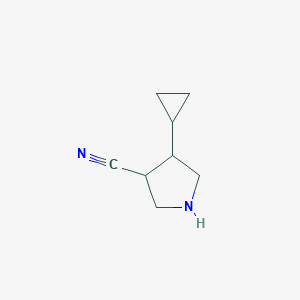
3-chloro-1-cyclohexylpyrazin-2(1H)-one
Vue d'ensemble
Description
3-Chloro-1-cyclohexylpyrazin-2(1H)-one (CCHP) is a novel compound that has recently been synthesized and studied in the fields of medicinal chemistry, biochemistry, and physiology. CCHP is a cyclohexylpyrazinone derivative with a chloro substituent, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Structure and Bioactivity
- A study conducted by Satheeshkumar et al. (2016) focused on the molecular structure of a similar compound, 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, highlighting its synthesis and characterization through various spectroscopic methods. The study also explored the compound's cytotoxicity, demonstrating significant bioactivity against human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549) (R. Satheeshkumar et al., 2016).
Antimycobacterial Activity
- Silva et al. (2015) synthesized pyrazolyl Pd(II) complexes containing triphenylphosphine and evaluated their in vitro antimycobacterial activity. The study found that one of the compounds displayed superior minimum inhibitory concentration (MIC) values compared to some commonly used antituberculosis drugs, showcasing the potential of pyrazole derivatives in antimycobacterial treatments (C. Silva et al., 2015).
Solid-State Rearrangement
- Clarke et al. (1994) explored the solid-state rearrangement of 3-amino-1- and -2-(chloroacetyl)pyrazole to 3-(chloroacetamido)pyrazole, highlighting the complexity of reactions involving pyrazole compounds and their derivatives in solid states (D. Clarke et al., 1994).
Synthesis and Fungicidal Activity
- Dumeunier et al. (2013) reported on the synthesis of tetrasubstituted pyrazoles through different cyclization strategies, demonstrating the chemical versatility of pyrazole derivatives. The study also highlighted these compounds as isosteres of imidazole fungicides, showing effectiveness against grape powdery mildew (Raphael Dumeunier et al., 2013).
Tuberculostatic Activity
- Foks et al. (2005) utilized 2-chloro-3-cyanopyrazine, a closely related compound, in the synthesis of potentially tuberculostatic pyrazine derivatives. The study provided insights into the compound's mechanism of action and its effectiveness in vitro against tuberculosis (H. Foks et al., 2005).
Propriétés
IUPAC Name |
3-chloro-1-cyclohexylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-10(14)13(7-6-12-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURDOVWXYYQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-cyclohexylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)
